6-Hydroxy-4-oxochromene-3-carbaldehyde
Overview
Description
6-Hydroxy-4-oxochromene-3-carbaldehyde is a chemical compound with the molecular formula C10H6O4 and a molecular weight of 190.15 g/mol It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring This compound is known for its unique structural features, which include a hydroxyl group at the 6th position, a carbonyl group at the 4th position, and an aldehyde group at the 3rd position
Preparation Methods
The synthesis of 6-Hydroxy-4-oxochromene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Hydroxy-4-oxochromene-3-carbaldehyde undergoes various types of chemical reactions due to the presence of multiple functional groups. Some of the common reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 6-hydroxy-4-oxochromene-3-carboxylic acid, while reduction of the carbonyl group produces 6-hydroxy-4-hydroxychromene-3-carbaldehyde.
Scientific Research Applications
6-Hydroxy-4-oxochromene-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-oxochromene-3-carbaldehyde is primarily related to its ability to interact with biological molecules through its functional groups. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Hydroxy-4-oxochromene-3-carbaldehyde can be compared with other similar compounds, such as:
6-Ethoxy-4-oxochromene-3-carbaldehyde:
6-Fluorochromone-3-carboxaldehyde: The presence of a fluorine atom at the 6th position alters its chemical properties and biological activity.
8-Methoxy-2H-chromene-3-carbaldehyde:
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of chromene derivatives in scientific research and industry.
Properties
IUPAC Name |
6-hydroxy-4-oxochromene-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-4-6-5-14-9-2-1-7(12)3-8(9)10(6)13/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCZTRGOSQEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=CO2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352736 | |
Record name | 6-hydroxy-4-oxochromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69155-75-5 | |
Record name | 6-hydroxy-4-oxochromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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